4-Amino-2,6-difluorobenzaldehyde

Description

BenchChem offers high-quality 4-Amino-2,6-difluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2,6-difluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

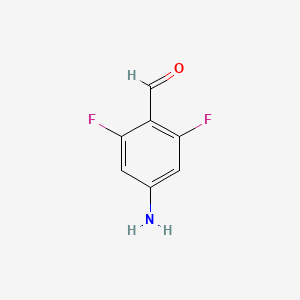

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,6-difluorobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVIRMCAOKEHPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C=O)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652352 | |

| Record name | 4-Amino-2,6-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777089-82-4 | |

| Record name | 4-Amino-2,6-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-2,6-difluorobenzaldehyde: A Key Intermediate for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing drug-like properties. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] Within this context, 4-Amino-2,6-difluorobenzaldehyde emerges as a highly valuable and versatile building block for the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutic agents.

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and chemical reactivity of 4-Amino-2,6-difluorobenzaldehyde. By synthesizing available data with established chemical principles, this document aims to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this compound in their synthetic endeavors. We will delve into its physicochemical characteristics, propose a logical synthetic pathway, explore its key reactions, and discuss its potential applications, with a particular focus on the development of kinase inhibitors.

Section 1: Core Physicochemical and Spectroscopic Properties

Precise characterization of a chemical entity is fundamental to its application in synthesis. While comprehensive experimental data for 4-Amino-2,6-difluorobenzaldehyde is not extensively published, we can compile its known attributes and predict others based on its structural analogues.

Physical and Chemical Identity

The core identification and computed properties of 4-Amino-2,6-difluorobenzaldehyde are summarized in the table below. These values are essential for stoichiometric calculations, analytical characterization, and safety assessments.

| Property | Value | Source |

| CAS Number | 777089-82-4 | [1] |

| Molecular Formula | C₇H₅F₂NO | [1] |

| Molecular Weight | 157.12 g/mol | [1] |

| IUPAC Name | 4-amino-2,6-difluorobenzaldehyde | ChemScene |

| Synonyms | Benzaldehyde, 4-amino-2,6-difluoro | [1] |

| Purity | ≥97% (Commercially available) | [1] |

| Appearance | (Expected) Crystalline solid | Inferred |

| Storage | 4°C, protect from light, stored under nitrogen | [1] |

| Topological Polar Surface Area (TPSA) | 43.09 Ų | [1] |

| logP (calculated) | 1.3595 | [1] |

Spectroscopic Profile (Predicted)

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The aromatic protons will exhibit splitting patterns influenced by both fluorine and the adjacent protons. The aldehyde proton will appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm. The amine protons will likely appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by signals for the seven carbon atoms. The carbonyl carbon will be the most downfield signal, typically in the range of 185-195 ppm. The fluorine-bonded carbons will show characteristic splitting due to C-F coupling.

-

Infrared (IR) Spectroscopy: The IR spectrum will be distinguished by key absorption bands indicative of its functional groups. Expected characteristic peaks include:

-

N-H stretching (amine): ~3300-3500 cm⁻¹ (likely two bands for a primary amine)

-

C-H stretching (aromatic and aldehyde): ~2800-3100 cm⁻¹

-

C=O stretching (aldehyde): ~1680-1710 cm⁻¹

-

C=C stretching (aromatic): ~1580-1620 cm⁻¹

-

C-F stretching: ~1100-1300 cm⁻¹

-

-

Mass Spectrometry (MS): The mass spectrum (under Electron Ionization) is expected to show a molecular ion peak (M⁺) at m/z = 157. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and potentially other fragments characteristic of the substituted benzene ring.

Section 2: Synthesis of 4-Amino-2,6-difluorobenzaldehyde

A reliable synthetic route is paramount for the accessibility of this key intermediate. While a specific, validated protocol for 4-Amino-2,6-difluorobenzaldehyde is not widely published, a plausible and logical synthesis can be designed based on established methodologies for analogous compounds. A potential route commences from the commercially available 3,5-difluoroaniline.

Proposed Synthetic Pathway

The proposed synthesis involves a three-step sequence: bromination, formylation, and amination.

Caption: Proposed synthetic pathway for 4-Amino-2,6-difluorobenzaldehyde.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet chemically sound, procedure based on the synthesis of structurally related molecules.[2] Researchers should perform small-scale trials to optimize reaction conditions.

Step 1: Synthesis of 4-Bromo-2,6-difluoroaniline

-

Dissolve 3,5-difluoroaniline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid from the addition funnel over 30 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-Bromo-2,6-difluoroaniline.

Step 2: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde

-

To a solution of 4-Bromo-2,6-difluoroaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon), cool the mixture to -78°C.

-

Slowly add n-butyllithium (n-BuLi, 2.2 eq) while maintaining the temperature at -78°C.

-

Stir the reaction mixture at this temperature for 1 hour.

-

Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the product with diethyl ether (3 x).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify by column chromatography to yield 4-Bromo-2,6-difluorobenzaldehyde. A similar compound, 4-Bromo-2,6-difluorobenzaldehyde, has a reported melting point of 76-81 °C.[2]

Step 3: Synthesis of 4-Amino-2,6-difluorobenzaldehyde

-

In a sealed pressure vessel, combine 4-Bromo-2,6-difluorobenzaldehyde (1.0 eq), aqueous ammonia (excess), and a copper(I) catalyst (e.g., Cu₂O or CuI).

-

Heat the mixture to a high temperature (e.g., 150-200°C) and allow it to react for several hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction vessel to room temperature.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography or recrystallization to obtain 4-Amino-2,6-difluorobenzaldehyde.

Section 3: Chemical Reactivity and Key Transformations

The synthetic utility of 4-Amino-2,6-difluorobenzaldehyde stems from the reactivity of its two key functional groups: the aldehyde and the aromatic amine.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

-

Reductive Amination: This is a powerful method for forming substituted amines. The aldehyde can react with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine using a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[3] This reaction is highly valuable in constructing compound libraries for drug screening.

Caption: General workflow for the reductive amination of 4-Amino-2,6-difluorobenzaldehyde.

-

Wittig Reaction: The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes.[4] Reaction of 4-Amino-2,6-difluorobenzaldehyde with a phosphorus ylide (generated from a phosphonium salt and a strong base) will yield the corresponding substituted styrene derivative. The stereoselectivity of the alkene product depends on the nature of the ylide.

-

Other Aldehyde Reactions: This building block is also amenable to other classical aldehyde transformations, including aldol condensations, Knoevenagel condensations, and the formation of cyanohydrins.

Reactions of the Aromatic Amine Group

The amino group is a nucleophilic center and can participate in a range of reactions to further functionalize the molecule.

-

Acylation: The amine can be readily acylated with acid chlorides or anhydrides to form amides. This is a common strategy to introduce diverse substituents and modulate the electronic and steric properties of the molecule.

-

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a functional group prevalent in many pharmaceutical agents.

-

Diazotization: The primary amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide array of substituents onto the aromatic ring via Sandmeyer-type reactions (e.g., -Cl, -Br, -CN, -OH).

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The unique substitution pattern of 4-Amino-2,6-difluorobenzaldehyde makes it an attractive starting material for the synthesis of biologically active molecules, particularly in the field of oncology.

Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, and many FDA-approved kinase inhibitors feature an amino-substituted heterocyclic core.[5] The 4-amino group of our title compound can serve as a key anchor point for building such scaffolds. For instance, it can undergo condensation reactions with appropriate precursors to form quinazoline, pyrimidine, or other heterocyclic systems that are known to bind to the ATP-binding pocket of various kinases.

The fluorine atoms at the 2 and 6 positions can provide significant advantages:

-

Enhanced Binding Affinity: The fluorine atoms can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in the kinase active site.

-

Improved Metabolic Stability: The C-F bond is very strong, and the presence of fluorine can block sites of oxidative metabolism, thereby increasing the in vivo half-life of the drug candidate.

Sources

An In-depth Technical Guide to 4-Amino-2,6-difluorobenzaldehyde: A Key Building Block for Advanced Kinase Inhibitors

Introduction: The Strategic Value of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, particularly in the design of targeted kinase inhibitors, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of achieving enhanced potency, selectivity, and metabolic stability. The unique electronic properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile. It is within this context that 4-Amino-2,6-difluorobenzaldehyde (CAS No. 777089-82-4) emerges as a building block of significant interest for researchers, scientists, and drug development professionals.[1]

This technical guide provides a comprehensive overview of 4-Amino-2,6-difluorobenzaldehyde, from its fundamental properties and synthesis to its application in the construction of sophisticated heterocyclic systems targeting critical nodes in disease-related signaling pathways. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the underlying chemical principles and strategic considerations that make this reagent a valuable tool in the medicinal chemist's arsenal.

Core Molecular Profile

4-Amino-2,6-difluorobenzaldehyde is a trifunctional aromatic compound featuring an electrophilic aldehyde, a nucleophilic amine, and a robust, electron-deficient aromatic core. This unique combination of functionalities provides a versatile platform for a diverse range of chemical transformations.

| Property | Value | Source(s) |

| CAS Number | 777089-82-4 | [2][3] |

| Molecular Formula | C₇H₅F₂NO | [2][3] |

| Molecular Weight | 157.12 g/mol | [2][3] |

| Appearance | Typically a solid (predicted) | |

| SMILES | C1=C(C=C(C(=C1F)C=O)F)N | [2] |

| InChIKey | JVVIRMCAOKEHPX-UHFFFAOYSA-N | [2] |

| Storage Conditions | 2-8°C, under inert atmosphere, protect from light | [3][4] |

Synthesis and Characterization

While a specific, peer-reviewed synthesis for 4-Amino-2,6-difluorobenzaldehyde is not extensively documented in readily available literature, a highly plausible and efficient synthetic route can be designed based on established methodologies for analogous compounds, particularly the synthesis of 2-amino-substituted benzaldehydes.[5][6][7] The proposed pathway leverages a directed ortho-lithiation strategy, a powerful tool for regioselective functionalization of aromatic rings.

Proposed Synthetic Pathway

The synthesis logically commences from the commercially available 2,6-difluorobenzaldehyde. The core of the strategy involves the protection of the reactive aldehyde group, followed by a directed lithiation ortho to one of the fluorine atoms and para to the other, a position that is not sterically hindered. Subsequent introduction of an amino group precursor and final deprotection yields the target molecule.

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 2,4-Difluorobenzaldehyde | C7H4F2O | CID 73770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP3196189B1 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents [patents.google.com]

- 6. US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents [patents.google.com]

- 7. JPWO2016035609A1 - Process for producing 2-amino substituted benzaldehyde compounds - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 4-Amino-2,6-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-Amino-2,6-difluorobenzaldehyde, a key building block in modern synthetic and medicinal chemistry. We will explore its fundamental properties, synthesis, applications, and safety protocols, offering a holistic view for its effective utilization in research and development.

Section 1: Core Chemical Identity and Properties

4-Amino-2,6-difluorobenzaldehyde is a substituted aromatic aldehyde whose unique electronic and structural features make it a valuable reagent. The presence of two electron-withdrawing fluorine atoms ortho to the aldehyde group, combined with an electron-donating amino group para to it, creates a distinct reactivity profile.

1.1 Molecular Formula and Weight

The core identity of this compound is defined by its elemental composition and mass.

1.2 Chemical Structure and Identifiers

The specific arrangement of atoms and its recognized identifiers are crucial for unambiguous documentation and procurement.

-

IUPAC Name: 4-amino-2,6-difluorobenzaldehyde[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₅F₂NO | PubChem[1], ChemScene[2] |

| Molecular Weight | 157.12 g/mol | PubChem[1], ChemScene[2] |

| Purity | ≥97% | ChemScene[2] |

| Appearance | Not explicitly stated, but related compounds are yellow liquids or solids. | Thermo Fisher Scientific[5] |

| Storage Conditions | 2-8°C, protect from light, stored under inert atmosphere.[2][3] | ChemScene[2], BenchChem[3] |

Section 2: Synthesis and Reactivity

The synthesis of 4-Amino-2,6-difluorobenzaldehyde is not widely detailed in public literature, but logical synthetic routes can be proposed based on established organic chemistry principles.

2.1 Plausible Synthetic Pathways

A likely approach involves the modification of a pre-functionalized benzene ring. For instance, a plausible route could start from 1,3-difluorobenzene or a related derivative. A general synthesis for a similar compound, 2,6-difluorobenzaldehyde, involves the lithiation of 1,3-difluorobenzene followed by formylation.[6] A subsequent nitration and reduction sequence could introduce the amino group at the 4-position.

A potential two-step synthesis starting from 4-bromo-2,6-difluoroaniline has also been proposed.[7] This would involve a cyanation reaction to form the benzonitrile, followed by reduction to the aldehyde.[7]

2.2 Key Reactivity Insights

The interplay of the functional groups dictates the reactivity of 4-Amino-2,6-difluorobenzaldehyde:

-

Aldehyde Group: Susceptible to nucleophilic attack, making it a key handle for forming imines, oximes, and for use in reductive amination and Wittig-type reactions.

-

Amino Group: Acts as a nucleophile and can be acylated, alkylated, or diazotized. Its electron-donating nature activates the aromatic ring towards electrophilic substitution, although this is tempered by the deactivating effect of the fluorine and aldehyde groups.

-

Fluorinated Aromatic Ring: The fluorine atoms enhance the electrophilicity of the aldehyde's carbonyl carbon and influence the regioselectivity of reactions on the ring.

Experimental Workflow: Conceptual Reductive Amination

This diagram illustrates a generalized workflow for using 4-Amino-2,6-difluorobenzaldehyde in a reductive amination reaction to synthesize a secondary amine, a common transformation in drug discovery.

Caption: Conceptual workflow for reductive amination.

Section 3: Applications in Drug Discovery and Materials Science

The strategic placement of fluorine atoms is a widely used tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[8][9]

3.1 Role as a Pharmaceutical Building Block

4-Amino-2,6-difluorobenzaldehyde serves as a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. Its functional groups allow for its incorporation into a variety of heterocyclic systems and as a key intermediate in multi-step syntheses. The difluoro-substituted phenyl ring is a common motif in kinase inhibitors and other targeted therapies. The amino group provides a point for further chemical elaboration, enabling the exploration of structure-activity relationships.

3.2 Potential in Materials Science

The electronic properties conferred by the fluorine and amino groups make this molecule a candidate for the synthesis of novel organic electronic materials, such as dyes, sensors, and polymers with tailored optical and electronic characteristics.

Section 4: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

4.1 Hazard Identification

-

Skin and Eye Irritation: Aromatic aldehydes can be irritating to the skin and eyes.[5]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[5]

-

Sensitization: May cause an allergic skin reaction.[10]

-

Toxicity: May be harmful if swallowed.[10]

4.2 Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Wash hands thoroughly after handling.[10]

4.3 Storage and Stability

To ensure the longevity and purity of 4-Amino-2,6-difluorobenzaldehyde, the following storage conditions are recommended:

-

Temperature: 2-8°C.[3]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[2][3]

-

Light: Protect from light.[2]

-

Container: Keep in a tightly sealed container.

Logical Flow: From Compound Acquisition to Experimental Use

This diagram outlines the logical progression from obtaining the chemical to its application in a synthetic protocol, emphasizing safety and verification at each stage.

Caption: Standard operational flow for chemical synthesis.

References

-

PubChem. 4-Amino-2,6-difluorobenzaldehyde. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of 2,6-difluorobenzaldehyde. [Link]

-

CP Lab Safety. 2-Amino-4,6-difluorobenzaldehyde, min 98%, 100 mg. [Link]

-

National Institutes of Health. Multi-component reactions via copper(I) difluorocarbene as carbonyl source for constructing α—aminoamide derivatives. [Link]

-

PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

-

MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

ResearchGate. First Synthesis and Biological Evaluation of 4‐Amino‐2‐aryl‐6,9‐dichlorobenzo[g]pteridines as Inhibitors of TNF‐α and IL‐6. [Link]

Sources

- 1. 4-Amino-2,6-difluorobenzaldehyde | C7H5F2NO | CID 29943450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 4. calpaclab.com [calpaclab.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Solubility and Stability of 4-Amino-2,6-difluorobenzaldehyde

Prepared by: Senior Application Scientist

Introduction

4-Amino-2,6-difluorobenzaldehyde is a substituted aromatic aldehyde of increasing interest in synthetic chemistry and drug discovery. Its unique electronic properties, stemming from the electron-donating amino group and the strongly electron-withdrawing fluorine atoms, make it a valuable building block for novel therapeutic agents and functional materials. The presence of reactive aldehyde and amine functionalities, combined with the difluoro substitution pattern, imparts a specific reactivity profile that is crucial for its application. However, these same features also raise important questions about its solubility in various solvent systems and its stability under common laboratory and storage conditions.

This guide provides a comprehensive technical overview of the solubility and stability characteristics of 4-Amino-2,6-difluorobenzaldehyde. It is designed for researchers, chemists, and formulation scientists, offering both foundational knowledge and actionable experimental protocols to ensure its effective and reliable use in research and development. We will explore the theoretical underpinnings of its physicochemical behavior and provide robust, field-proven methodologies for its empirical assessment.

Core Physicochemical Properties

A foundational understanding begins with the compound's basic physicochemical properties, which are summarized below. These parameters are the primary determinants of its behavior in solution and its inherent stability.

| Property | Value | Source |

| CAS Number | 777089-82-4 | [1][2] |

| Molecular Formula | C₇H₅F₂NO | [1][2] |

| Molecular Weight | 157.12 g/mol | [1][2] |

| Appearance | Yellow to brown solid/powder | [3] |

| Calculated LogP | 1.3595 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Solubility Profile: A Theoretical and Practical Approach

The solubility of an active compound is a critical parameter that influences reaction kinetics, purification strategies, and bioavailability. The structure of 4-Amino-2,6-difluorobenzaldehyde—featuring a polar amino group, a moderately polar aldehyde, and a largely nonpolar difluorinated benzene ring—suggests a nuanced solubility profile. The calculated LogP of 1.36 indicates a preference for lipophilic environments over aqueous media, predicting limited water solubility.

Causality Behind Solubility Behavior

-

Aqueous Solubility: The presence of a primary amine allows for hydrogen bonding with water, which promotes solubility. However, the hydrophobic nature of the difluorophenyl ring counteracts this effect, leading to expected low solubility in pure water. The compound's basic amino group suggests that its solubility will be significantly pH-dependent, increasing in acidic solutions due to the formation of the more soluble ammonium salt.

-

Organic Solubility: The aromatic ring structure predicts good solubility in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. Solubility in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) is expected to be high due to the molecule's ability to participate in dipole-dipole interactions and hydrogen bonding. Protic solvents like methanol and ethanol should also be effective, though perhaps less so than aprotic polar solvents.

Experimental Workflow for Solubility Determination

To move beyond theoretical prediction, a systematic experimental approach is necessary. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of saturation.[4]

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Detailed Protocol: Solubility Determination

This protocol is designed to establish a reliable, quantitative measure of solubility in a chosen solvent system.

-

Preparation:

-

Add an excess amount of 4-Amino-2,6-difluorobenzaldehyde (e.g., ~20 mg) to a series of 2 mL glass vials. The key is to ensure solid remains after equilibrium, confirming saturation.

-

Precisely add 1.0 mL of the desired test solvent (e.g., Water, pH 7.4 Buffer, Methanol, Acetonitrile, DMSO) to each vial.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in an isothermal shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the suspensions for a minimum of 24 hours to ensure equilibrium is reached.[4] A longer duration (48 hours) is recommended to be certain.

-

-

Sample Processing & Analysis:

-

Remove vials from the shaker and allow the undissolved solid to settle for 1-2 hours.

-

Carefully withdraw a portion of the supernatant using a syringe and pass it through a 0.22 µm syringe filter (PTFE or other chemically compatible material) to remove all particulate matter. This step is critical to avoid artificially high results.

-

Immediately dilute the clear filtrate with a suitable mobile phase or solvent to prevent precipitation and bring the concentration within the linear range of the analytical instrument.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard curve of known concentrations.

-

-

Data Interpretation:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions made. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or µg/mL.

-

Stability Profile: A Forced Degradation Approach

Understanding a compound's stability is paramount for defining storage conditions, predicting shelf-life, and identifying potential degradants that could affect efficacy or safety. Forced degradation, or stress testing, is an essential practice where the natural degradation rate is accelerated by exposing the compound to conditions harsher than standard storage.[5] The goal is to achieve 5-20% degradation, which is sufficient to identify degradation pathways without completely destroying the parent molecule.[6][7]

Key Instability Risks & Potential Degradation Pathways

-

Oxidation: The aldehyde functional group is susceptible to oxidation, potentially forming the corresponding 4-amino-2,6-difluorobenzoic acid. The electron-rich amino group can also be a site for oxidation.

-

Hydrolysis: While generally stable, the imine formation from the aldehyde and amine is a possibility, especially under certain pH conditions, which could lead to polymerization or other reactions.

-

Photostability: Aromatic amines and aldehydes can be light-sensitive. Exposure to UV or visible light may catalyze free-radical reactions or other photochemical transformations.[5][8]

-

Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various decomposition reactions.

Experimental Workflow for Forced Degradation Studies

A systematic stress testing campaign is required to probe these potential liabilities. This involves exposing the compound in solution and as a solid to a range of stress conditions.

Caption: Workflow for a comprehensive forced degradation (stress testing) study.

Detailed Protocol: Forced Degradation Study

This protocol provides a framework for assessing stability under various stress conditions as recommended by ICH guidelines.[9]

-

Stock Solution Preparation: Prepare a stock solution of 4-Amino-2,6-difluorobenzaldehyde at a known concentration (e.g., 1 mg/mL) in a mixture of acetonitrile and water.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat in a water bath at 60-80°C.[5][8]

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C.[5][8]

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.[8]

-

Thermal Degradation:

-

Solution: Heat the stock solution at 80°C.

-

Solid: Place the solid compound in an oven at 80°C.[8]

-

-

Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[5][8]

-

-

Timepoint Analysis:

-

For each condition, take aliquots at various time points (e.g., 0, 2, 8, 24 hours).

-

Immediately neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.

-

Dilute all samples to a suitable concentration for analysis.

-

-

Analytical Method:

-

Analyze all stressed samples, along with an unstressed control (T=0), using a stability-indicating HPLC method, preferably with both UV and Mass Spectrometric (MS) detection.

-

The method must be able to resolve the parent compound from all major degradation products.

-

-

Data Interpretation:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control.

-

Identify potential degradants by their retention times and mass-to-charge ratios (m/z).

-

Assess the mass balance to ensure all major components are accounted for, which validates the analytical method's specificity.[7]

-

Recommended Handling and Storage

Based on the compound's chemical nature and available safety data, the following handling and storage procedures are recommended to preserve its integrity:

-

Storage Temperature: Store at refrigerated temperatures (e.g., 4°C).[1]

-

Protection from Light: Store in an amber vial or in a dark location to prevent photolytic degradation.[1]

-

Inert Atmosphere: For long-term storage, storing under an inert atmosphere of nitrogen or argon is advisable to prevent oxidation of the aldehyde and amine groups.[1]

-

Handling: Use in a well-ventilated area.[3] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound is classified as a skin and eye irritant.[3]

Conclusion

4-Amino-2,6-difluorobenzaldehyde is a compound with significant potential, but its utility is directly tied to a thorough understanding of its physicochemical properties. Its solubility is predicted to be limited in aqueous media but favorable in many organic solvents, a characteristic that must be empirically confirmed for specific applications using robust methods like the shake-flask protocol outlined herein.

Furthermore, its stability profile is dictated by the reactive aldehyde and amine functionalities. A systematic forced degradation study is not merely a formality but a critical step to identify potential liabilities related to hydrolysis, oxidation, and photolysis. The data generated from these studies are essential for developing stable formulations, defining appropriate storage conditions, and ensuring the reproducibility of experimental results. By following the structured, scientifically-grounded protocols in this guide, researchers can confidently harness the full synthetic potential of this valuable molecule.

References

- Determin

- Measuring Solubility. Alloprof.

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Solubility Lab. Chemistry LibreTexts.

- 4-Amino-2,6-difluorobenzaldehyde. ChemScene.

- Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments.

- How to Approach a Forced Degrad

- A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.

- Stress Testing Study Design. Veeprho.

- Safety Data Sheet for 2,6-difluorobenzaldehyde. Thermo Fisher Scientific.

- Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. SciSpace by Typeset.

- 4-AMINO-2,6-DIFLUORO-BENZALDEHYDE Product Inform

- Safety D

- Safety Data Sheet for N-(4-Amino-2,5-diethoxyphenyl)benzamide. Sigma-Aldrich.

- 4-Amino-3,5-difluorobenzaldehyde physical properties. Benchchem.

- 4-Amino-2,6-difluorobenzaldehyde PubChem Entry.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-Amino-2,6-difluorobenzaldehyde | C7H5F2NO | CID 29943450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. rjptonline.org [rjptonline.org]

- 6. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sgs.com [sgs.com]

- 8. veeprho.com [veeprho.com]

- 9. scispace.com [scispace.com]

Spectroscopic Profile of 4-Amino-2,6-difluorobenzaldehyde: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 4-Amino-2,6-difluorobenzaldehyde (C₇H₅F₂NO), a substituted aromatic aldehyde with significant utility in synthetic chemistry. For researchers and professionals in drug development, accurate structural verification is paramount. This document synthesizes predicted spectroscopic data with fundamental principles to offer a robust framework for the identification and characterization of this compound. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by standardized experimental protocols and theoretical explanations to ensure scientific integrity and practical applicability.

Introduction and Molecular Structure

4-Amino-2,6-difluorobenzaldehyde is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structure incorporates an aldehyde, a primary amine, and two fluorine atoms on an aromatic ring. This unique combination of functional groups results in a distinct spectroscopic fingerprint. The electron-donating nature of the amino group and the strong electron-withdrawing, ortho-directing effects of the fluorine atoms create a specific electronic environment that governs the molecule's chemical shifts in NMR, its vibrational modes in IR, and its fragmentation patterns in MS.

A thorough spectroscopic analysis is essential for confirming the identity, assessing the purity, and tracking the reaction progress of any synthesis involving this molecule. This guide provides the foundational data and interpretation logic required for such analyses.

Molecular Structure Diagram

Caption: Predicted EI-MS fragmentation of 4-Amino-2,6-difluorobenzaldehyde.

Conclusion

The structural characterization of 4-Amino-2,6-difluorobenzaldehyde can be confidently achieved through a combined application of NMR, IR, and MS techniques. The predicted data presented in this guide, derived from foundational spectroscopic principles and analysis of analogous structures, provides a reliable reference for researchers. Key identifying features include the triplet signal for the aromatic protons in the ¹H NMR spectrum, the characteristic carbonyl and amine stretches in the IR spectrum, and the molecular ion peak at m/z 157 with logical fragmentation patterns in the mass spectrum. This comprehensive spectroscopic profile serves as an essential tool for ensuring the quality and identity of this important chemical intermediate in scientific research and development.

References

-

Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. Available at: [Link]

-

eScholarship, University of California. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available at: [Link]

-

Maurya, A., et al. (2024). Supplementary Data - Molybdenum trioxide as a newer diversified economic catalyst for the transformation of nitroarenes to arylamine and 5-substituted-1H-tetrazole. The Royal Society of Chemistry. Available at: [Link]

- Liguori, L., & Barth, T. (2011). Supporting Information for related chemical syntheses. Journal of Analytical and Applied Pyrolysis, 92, 479. (Note: While a direct link to this specific supporting information is not available, the citation points to general synthetic procedures).

-

ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PubMed Central. Available at: [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. (Note: General educational resource on Fluorine NMR principles). Available at: [Link]

-

PubChem. (n.d.). 4-Amino-2,6-difluorobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

RSC Publishing. (2021). Synthesis, characterization, and theoretical studies of the photovoltaic properties of novel reactive azonitrobenzaldehyde derivatives. (Retracted Article). Available at: [Link]

-

MDPI. (2017). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 22(10), 1643. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718) for 4-Hydroxybenzaldehyde. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) for 4-Methoxybenzaldehyde. Available at: [Link]

-

ResearchGate. (2003). Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. Available at: [Link]

-

PubChem. (n.d.). 2-Aminobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 4-Aminobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] General Procedure for Preparation of Oximes. RSC Advances. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

SpectraBase. (n.d.). 4-Amino-2,6-difluorobenzonitrile, TMS - Optional[FTIR] - Spectrum. John Wiley & Sons, Inc. Available at: [Link]

-

NIST WebBook. (n.d.). 2,6-Difluorobenzaldehyde. National Institute of Standards and Technology. Available at: [Link]

-

SLS. (n.d.). 2,6-Difluorobenzaldehyde, 98% | 265152-5G | SIGMA-ALDRICH. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde analysis of chemical shifts. Available at: [Link]

An In-depth Technical Guide to the Synthesis of 4-Amino-2,6-difluorobenzaldehyde: Starting Materials and Core Strategies

Introduction: The Strategic Importance of 4-Amino-2,6-difluorobenzaldehyde

4-Amino-2,6-difluorobenzaldehyde is a highly valuable and versatile building block in contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Its unique trifunctional arrangement—an electrophilic aldehyde, a nucleophilic amine, and two ortho-fluorine substituents—offers a powerful handle for constructing complex molecular architectures. The fluorine atoms significantly modulate the electronic properties of the benzene ring, influencing the reactivity of the adjacent functional groups and often imparting desirable pharmacokinetic properties, such as enhanced metabolic stability and binding affinity, in drug candidates.[2] This guide provides an in-depth exploration of the primary synthetic strategies for obtaining 4-Amino-2,6-difluorobenzaldehyde, focusing on the selection of starting materials and the rationale behind key experimental choices.

Strategic Synthetic Approaches: A Comparative Overview

The synthesis of 4-Amino-2,6-difluorobenzaldehyde is not a trivial undertaking due to the potential for competing side reactions and the need for precise regiochemical control. The primary challenge lies in the introduction of the formyl group (-CHO) onto a difluorinated aniline core without compromising the amino functionality. Two principal retrosynthetic pathways emerge as the most logical and field-proven approaches:

-

Late-Stage Formylation of a Pre-functionalized Aniline: This strategy involves the formylation of a suitably protected 3,5-difluoroaniline derivative. This approach is advantageous as it builds upon a readily available starting material.

-

Early-Stage Formylation Followed by Amination: This pathway commences with a difluorinated benzene derivative, which is first formylated and then subsequently nitrated and reduced to install the amino group.

This guide will dissect these strategies, providing detailed protocols and mechanistic insights.

Route 1: Formylation of 3,5-Difluoroaniline Derivatives

The most direct conceptual route begins with 3,5-difluoroaniline. However, the presence of the activating amino group directs electrophilic substitution to the ortho and para positions. To achieve formylation at the desired C4 position, several nuanced strategies can be employed.

Vilsmeier-Haack Formylation: A Classic Approach

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[3][4] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[5][6]

Causality of Experimental Choices:

-

Substrate: Direct formylation of 3,5-difluoroaniline is challenging due to the high reactivity of the amino group, which can react with the Vilsmeier reagent. Therefore, protection of the amino group is a critical preliminary step. A pivaloyl or acetyl protecting group is often employed to mitigate this side reaction and to direct the formylation to the para position.

-

Reagent: The Vilsmeier reagent is a relatively mild electrophile compared to those used in Friedel-Crafts reactions, making it suitable for activated aromatic systems.[6] The choice of POCl₃ is common due to its efficacy and cost-effectiveness.

-

Reaction Conditions: The reaction temperature is a critical parameter that depends on the reactivity of the substrate, typically ranging from 0°C to 80°C.[5]

Experimental Protocol: Vilsmeier-Haack Formylation of N-protected 3,5-difluoroaniline

Step 1: Protection of 3,5-difluoroaniline

-

Dissolve 3,5-difluoroaniline (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine or pyridine (1.2 eq).

-

Cool the mixture to 0°C and slowly add pivaloyl chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous acid and brine, followed by drying and concentration to yield N-(3,5-difluorophenyl)pivalamide.

Step 2: Vilsmeier-Haack Formylation

-

In a separate flask, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) while maintaining the temperature below 5°C to form the Vilsmeier reagent.

-

Add the N-(3,5-difluorophenyl)pivalamide (1.0 eq) dissolved in a minimal amount of DMF to the Vilsmeier reagent.

-

Heat the reaction mixture to 60-80°C and stir for several hours until the starting material is consumed.

-

Cool the reaction and quench by pouring it onto ice, followed by neutralization with an aqueous base (e.g., NaOH).

-

The resulting iminium salt is hydrolyzed to the aldehyde upon workup.

-

Extract the product with an organic solvent, dry, and purify by column chromatography to obtain 4-(pivaloylamino)-2,6-difluorobenzaldehyde.

Step 3: Deprotection

-

Dissolve the protected aldehyde in a suitable solvent system, such as a mixture of methanol and water.

-

Add a strong acid (e.g., HCl) or base (e.g., NaOH) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the deprotection is complete.

-

Neutralize the reaction mixture and extract the desired 4-amino-2,6-difluorobenzaldehyde.

Workflow for Vilsmeier-Haack Synthesis

Caption: Vilsmeier-Haack synthesis workflow.

Directed Ortho-Lithiation: A Regioselective Alternative

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings.[7] This method relies on a directing metalating group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), directing deprotonation to the adjacent ortho position.[8]

Causality of Experimental Choices:

-

Directing Group: The amino group itself can be a directing group after deprotonation with two equivalents of an organolithium reagent. However, for better control and solubility, the amino group is often converted into a more effective DMG, such as a pivalamide or a carbamate.

-

Lithiation Reagent: t-Butyllithium is a stronger base than n-butyllithium and is often used for less acidic protons. The choice of reagent and temperature (-78°C is common) is crucial to prevent side reactions.

-

Electrophile: Following lithiation, a suitable formylating agent is introduced. N,N-Dimethylformamide (DMF) is a commonly used electrophile for this purpose.

Experimental Protocol: Directed Ortho-Lithiation

Step 1: Substrate Preparation

-

Prepare N-(3,5-difluorophenyl)pivalamide as described in the Vilsmeier-Haack protocol.

Step 2: Lithiation and Formylation

-

Dissolve the N-(3,5-difluorophenyl)pivalamide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78°C.

-

Slowly add t-butyllithium (2.2 eq) and stir the mixture at -78°C for 1-2 hours.

-

Add N,N-dimethylformamide (DMF, 3.0 eq) to the reaction mixture and allow it to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry, and purify by column chromatography.

Step 3: Deprotection

-

Perform acid or base-catalyzed hydrolysis as described in the Vilsmeier-Haack deprotection step to yield the final product.

Workflow for Directed Ortho-Lithiation

Caption: Directed ortho-lithiation workflow.

Route 2: Synthesis from a Pre-formylated Precursor

An alternative strategy involves starting with a difluorinated benzene ring that already contains the aldehyde functionality, or a precursor to it. The amino group is then introduced in the final steps.

Synthesis from 2,6-Difluorobenzaldehyde

This approach begins with commercially available 2,6-difluorobenzaldehyde and introduces the amino group via nitration followed by reduction.

Causality of Experimental Choices:

-

Nitration: The formyl group is a deactivating, meta-directing group. However, the fluorine atoms are ortho, para-directing. The outcome of the nitration will depend on the precise reaction conditions. Nitration is expected to occur at the position para to one fluorine and meta to the aldehyde, and para to the other fluorine, which is the desired C4 position. A mixture of nitric acid and sulfuric acid is the standard nitrating agent.

-

Reduction: The reduction of the nitro group to an amine can be achieved through various methods. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[9] Other reducing agents such as tin(II) chloride in hydrochloric acid can also be employed.

Experimental Protocol: Nitration and Reduction of 2,6-Difluorobenzaldehyde

Step 1: Nitration of 2,6-Difluorobenzaldehyde

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.

-

Slowly add 2,6-difluorobenzaldehyde (1.0 eq) to the cooled nitrating mixture, ensuring the temperature remains low.

-

Stir the reaction at low temperature for a specified period, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

-

Filter, wash the solid with cold water until the washings are neutral, and dry to obtain 2,6-difluoro-4-nitrobenzaldehyde.

Step 2: Reduction of the Nitro Group

-

Dissolve the 2,6-difluoro-4-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction until the starting material is consumed.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to yield 4-amino-2,6-difluorobenzaldehyde.

Data Summary of Synthetic Routes

| Parameter | Route 1: Vilsmeier-Haack | Route 2: Nitration/Reduction |

| Starting Material | 3,5-Difluoroaniline | 2,6-Difluorobenzaldehyde |

| Key Steps | Protection, Formylation, Deprotection | Nitration, Reduction |

| Reagents | Pivaloyl Chloride, DMF, POCl₃, Acid/Base | HNO₃, H₂SO₄, H₂, Pd/C |

| Advantages | Builds from a simple aniline | Fewer steps if starting material is readily available |

| Disadvantages | Multi-step, requires protection/deprotection | Potential for isomeric impurities during nitration, handling of nitrating agents |

Conclusion and Future Outlook

The synthesis of 4-amino-2,6-difluorobenzaldehyde can be effectively achieved through several strategic routes, with the Vilsmeier-Haack reaction of a protected 3,5-difluoroaniline and the nitration-reduction sequence of 2,6-difluorobenzaldehyde being the most prominent. The choice of a particular route will depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. As the demand for complex fluorinated molecules continues to grow, the development of more efficient, greener, and cost-effective methods for the synthesis of key intermediates like 4-amino-2,6-difluorobenzaldehyde will remain an active area of research in the chemical sciences.

References

- 1. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 2. benchchem.com [benchchem.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. 4-Amino-2,6-difluorophenol synthesis - chemicalbook [chemicalbook.com]

The Synthetic Utility of 4-Amino-2,6-difluorobenzaldehyde: A Technical Guide for Chemical Synthesis

Introduction: The Strategic Advantage of Fluorinated Aromatic Building Blocks

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the vast array of fluorinated synthons, 4-Amino-2,6-difluorobenzaldehyde emerges as a particularly valuable building block. Its trifunctional nature, featuring an aldehyde, a primary amine, and a difluorinated aromatic ring, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and application of 4-Amino-2,6-difluorobenzaldehyde, offering researchers and drug development professionals a practical resource for leveraging its synthetic potential.

Physicochemical Properties and Spectral Data

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. The properties of 4-Amino-2,6-difluorobenzaldehyde are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₂NO | |

| Molecular Weight | 157.12 g/mol | |

| Appearance | Light yellow to yellow to brown powder or crystal | |

| Melting Point | 155-160 °C | |

| Boiling Point | 288.7±40.0 °C (Predicted) | |

| Density | 1.432±0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in DMSO, not in water |

Synthetic Strategies and Methodologies

The primary route for the synthesis of 4-Amino-2,6-difluorobenzaldehyde typically involves the formylation of 3,5-difluoroaniline. A common and effective method is the Vilsmeier-Haack reaction, which utilizes a formylating agent generated in situ from phosphorus oxychloride and a suitable amide, such as N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. Appropriate safety precautions must be taken when handling all reagents.

Materials:

-

3,5-Difluoroaniline

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-difluoroaniline (1.0 eq) in anhydrous DMF (5-10 volumes). Cool the solution to 0 °C in an ice bath.

-

Formation of the Vilsmeier Reagent: Slowly add phosphorus oxychloride (1.1 - 1.5 eq) dropwise to the cooled solution via the dropping funnel. The addition should be controlled to maintain the internal temperature below 10 °C. A viscous, pale-yellow mixture will form.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 4-Amino-2,6-difluorobenzaldehyde as a solid.

Visualization of the Synthetic Workflow:

Caption: A flowchart illustrating the key steps in the synthesis of 4-Amino-2,6-difluorobenzaldehyde.

Reactivity and Applications in Organic Synthesis

The synthetic versatility of 4-Amino-2,6-difluorobenzaldehyde stems from the distinct reactivity of its three functional groups.

Reactions at the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide range of transformations, including:

-

Reductive Amination: The aldehyde can readily undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) to form substituted benzylamines. This is a cornerstone reaction in the synthesis of numerous pharmaceutical scaffolds.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Chain extension and the formation of carbon-carbon double bonds can be achieved through reactions with phosphorus ylides.

-

Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds, such as malonates or nitriles (Knoevenagel condensation), or with amines and hydrazines to form imines and hydrazones, respectively. These intermediates are valuable for the construction of heterocyclic systems.

Reactions at the Amino Group

The primary amino group is a key nucleophile and can be readily derivatized:

-

Acylation and Sulfonylation: The amine can be acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form amides and sulfonamides. This is a common strategy for introducing diverse substituents and modulating the electronic properties of the aromatic ring.

-

Diazotization and Sandmeyer Reactions: The amino group can be converted to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups.

-

N-Alkylation and N-Arylation: The amine can be alkylated or arylated under various conditions, such as Buchwald-Hartwig amination, to introduce further complexity.

Reactions Involving the Aromatic Ring

The fluorine atoms on the aromatic ring have a strong electron-withdrawing effect, which deactivates the ring towards electrophilic aromatic substitution. However, they also direct incoming electrophiles to the positions ortho and para to the amino group. The fluorine atoms themselves can be subject to nucleophilic aromatic substitution (SNAᵣ) under certain conditions, particularly with strong nucleophiles.

Visualization of Key Reactions:

Caption: A diagram showing the main reaction pathways for 4-Amino-2,6-difluorobenzaldehyde.

Applications in Drug Discovery and Materials Science

The unique substitution pattern of 4-Amino-2,6-difluorobenzaldehyde makes it a valuable precursor for the synthesis of a variety of biologically active molecules and functional materials. The difluoro substitution ortho to the amino and aldehyde groups can enforce specific conformations and enhance binding to target proteins.

While specific, high-profile drug molecules directly incorporating this exact fragment are not extensively documented in publicly available literature, its utility is evident in its commercial availability and the general importance of fluorinated anilines and benzaldehydes in medicinal chemistry. It is a key starting material for the synthesis of:

-

Kinase Inhibitors: The aniline and benzaldehyde functionalities are common features in the hinge-binding motifs of many kinase inhibitors.

-

GPCR Ligands: The structural motifs accessible from this building block are relevant for the development of ligands for G-protein coupled receptors.

-

Agrochemicals: The incorporation of fluorine is a well-established strategy for enhancing the efficacy and metabolic stability of pesticides and herbicides.

Safety and Handling

4-Amino-2,6-difluorobenzaldehyde should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is classified as an irritant to the skin, eyes, and respiratory system. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Amino-2,6-difluorobenzaldehyde is a versatile and valuable synthetic building block that offers a powerful platform for the introduction of a difluorinated aniline moiety into complex molecules. Its trifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in research and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135760, 4-Amino-2,6-difluorobenzaldehyde. Retrieved from [Link].

The Strategic Deployment of 4-Amino-2,6-difluorobenzaldehyde in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

Shanghai, China – January 3, 2026 – In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 4-Amino-2,6-difluorobenzaldehyde has emerged as a cornerstone scaffold, offering a unique combination of chemical reactivity and advantageous physicochemical properties. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, explores the multifaceted applications of this versatile intermediate in medicinal chemistry, with a particular focus on the synthesis of kinase inhibitors and other bioactive heterocyclic compounds.

Introduction: The Physicochemical and Strategic Advantages of 4-Amino-2,6-difluorobenzaldehyde

4-Amino-2,6-difluorobenzaldehyde (molecular formula C₇H₅F₂NO, CAS No. 777089-82-4) is a trifunctional aromatic compound featuring an aldehyde, an amine, and a vicinally difluorinated ring system.[1] This unique arrangement of functional groups provides a powerful platform for the construction of complex molecular architectures.

The strategic incorporation of fluorine atoms at the 2 and 6 positions of the phenyl ring is a key design element. Fluorine, being the most electronegative element, imparts a number of desirable properties to drug candidates. The carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[2] Furthermore, the presence of fluorine can modulate the pKa of nearby functional groups and influence conformational preferences, thereby enhancing binding affinity and selectivity for the target protein.[3] The difluoro substitution pattern, in particular, can create unique electronic and steric environments that can be exploited for specific drug-receptor interactions.[4]

The aldehyde and amino moieties serve as versatile synthetic handles for a wide array of chemical transformations. The aldehyde group readily participates in reactions such as reductive amination, condensation, and the formation of various heterocyclic systems. The amino group, in turn, can be acylated, alkylated, or serve as a nucleophile in the construction of fused ring systems. This dual reactivity allows for a divergent synthetic approach, enabling the generation of diverse compound libraries from a single, readily available starting material.

Core Applications in Bioactive Heterocycle Synthesis

The true power of 4-Amino-2,6-difluorobenzaldehyde lies in its utility as a precursor for the synthesis of a diverse range of bioactive heterocyclic compounds. These scaffolds are prevalent in many FDA-approved drugs and clinical candidates, particularly in the realm of oncology and infectious diseases.

Quinazolines and Quinazolinones: Privileged Scaffolds in Kinase Inhibition

The quinazoline and quinazolinone ring systems are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide variety of biological targets, most notably protein kinases.[5] Many potent and selective kinase inhibitors, including the EGFR inhibitors gefitinib and erlotinib, are based on the 4-anilinoquinazoline core.[6][7]

4-Amino-2,6-difluorobenzaldehyde is an ideal starting material for the synthesis of substituted quinazolines. The amino and aldehyde groups can participate in a cyclocondensation reaction with a suitable partner, such as an amine or an amide, to form the quinazoline ring.[8] The 2,6-difluorophenyl moiety can then be strategically positioned to interact with the hinge region of the kinase ATP-binding site, a common binding motif for many kinase inhibitors.

Experimental Protocol: A Representative Synthesis of a 4-Anilinoquinazoline Derivative

This protocol outlines a general, two-step procedure for the synthesis of a 4-anilinoquinazoline derivative, illustrating the utility of 4-Amino-2,6-difluorobenzaldehyde as a key building block.

Step 1: Synthesis of the Quinazoline Core

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 4-Amino-2,6-difluorobenzaldehyde in a suitable solvent such as isopropanol.

-

Addition of Reagents: Add 1.1 equivalents of formamidine acetate and 0.1 equivalents of a catalytic amount of p-toluenesulfonic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution. Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield the 4-amino-6,8-difluoroquinazoline intermediate.

Step 2: Nucleophilic Aromatic Substitution to Install the Anilino Moiety

-

Reaction Setup: In a sealed tube, suspend 1 equivalent of the 4-amino-6,8-difluoroquinazoline intermediate and 1.2 equivalents of the desired aniline derivative in a solvent such as n-butanol.

-

Reaction Conditions: Heat the mixture to 120 °C and stir for 12-16 hours.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the final 4-anilinoquinazoline derivative.

Pyrimidines: Versatile Building Blocks for Diverse Therapeutic Targets

The pyrimidine ring is another critical scaffold in medicinal chemistry, found in a wide array of therapeutic agents, from antiviral drugs to anticancer agents.[9][10] 4-Amino-2,6-difluorobenzaldehyde can be utilized in the synthesis of substituted pyrimidines through various cyclocondensation strategies. For instance, reaction with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of the pyrimidine core.[11]

The resulting 4-amino-2,6-difluorophenyl substituted pyrimidines can be further elaborated to target a range of biological targets. For example, di-anilinopyrimidine derivatives have been developed as potent EGFR inhibitors.[4]

Case Study: The Role of the 2,6-Difluorophenyl Moiety in Kinase Inhibition

While a direct marketed drug synthesized from 4-Amino-2,6-difluorobenzaldehyde is not yet prominent, the strategic importance of the 2,6-difluorophenyl moiety it provides is well-documented in the development of potent kinase inhibitors. For instance, in the development of Aurora kinase inhibitors, the presence and positioning of halogen substituents on the phenyl ring are crucial for activity.[12][13]

The 2,6-difluoro substitution pattern can serve several key functions in the active site of a kinase:

-

Hinge Binding: The fluorine atoms can act as hydrogen bond acceptors, forming crucial interactions with the hinge region of the kinase, which is essential for potent inhibition.

-

Conformational Restriction: The steric bulk of the fluorine atoms can restrict the rotation of the phenyl ring, locking the inhibitor into a bioactive conformation and improving binding affinity.

-

Modulation of Physicochemical Properties: As previously mentioned, the fluorine atoms enhance metabolic stability and can improve cell permeability.

Structure-Activity Relationship (SAR) Insights

The systematic modification of molecules derived from 4-Amino-2,6-difluorobenzaldehyde allows for the exploration of structure-activity relationships, a cornerstone of rational drug design.[12] Key SAR insights that can be gleaned from such studies include:

-

Impact of the Amino Group: Acylation or alkylation of the 4-amino group can be used to introduce additional functionalities that can interact with the solvent-exposed region of the target protein, potentially improving potency and selectivity.

-

Derivatization of the Aldehyde: The aldehyde can be converted into a variety of other functional groups or used to construct different heterocyclic systems, allowing for the exploration of a wide chemical space.

-

Bioisosteric Replacement: The 4-amino group can be replaced with other functional groups, such as a hydroxyl or a methyl group, to probe the importance of hydrogen bonding and steric interactions at this position.[14]

| Modification | Rationale | Potential Outcome |

| Acylation of 4-amino group | Introduce H-bond donors/acceptors | Increased potency, altered solubility |

| Reductive amination of aldehyde | Introduce basic centers | Improved pharmacokinetics |

| Cyclocondensation with diamines | Form new heterocyclic cores | Access to novel scaffolds |

| Bioisosteric replacement of 4-amino | Probe electronic/steric requirements | Modulate target selectivity |

Table 1: Representative Structure-Activity Relationship (SAR) strategies for derivatives of 4-Amino-2,6-difluorobenzaldehyde.

Future Perspectives and Conclusion

4-Amino-2,6-difluorobenzaldehyde is a powerful and versatile building block in modern medicinal chemistry. Its unique combination of functional groups and the advantageous properties conferred by the difluorinated phenyl ring make it an ideal starting material for the synthesis of a wide range of bioactive compounds. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic deployment of such well-designed building blocks will be increasingly critical. Future research will likely focus on the development of novel synthetic methodologies to further expand the chemical space accessible from this versatile precursor and its application in the discovery of next-generation therapeutics targeting a broader range of diseases.

References

-

PubChem. 4-Amino-2,6-difluorobenzaldehyde. National Center for Biotechnology Information. [Link]

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

-

Organic Chemistry Portal. Synthesis of quinazolines. [Link]

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.

- Shaw, R. J., & Cantley, L. C. (2006). Ras, PI(3)K and mTOR signalling in cancer.

-

MDPI. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. [Link]

- Taylor, N. F., & Kent, P. W. (1958). 6-Fluoro-9-d-ribofuranosylpurine. Journal of the Chemical Society (Resumed), 2150.

-

PubChem. 4-Amino-2,6-difluorobenzaldehyde. National Center for Biotechnology Information. [Link]

- Dumas, J. (2001). Structure−Activity Relationship of the Phenyl-Substituted Pyridinyl-Imidazoles as p38 MAP Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(15), 1971-1974.

-

ResearchGate. The proposed mechanism for the synthesis of 4-aminoquinazoline derivatives in the presence of Cu(acac)2 as a catalyst and DTBP. [Link]

- Google P